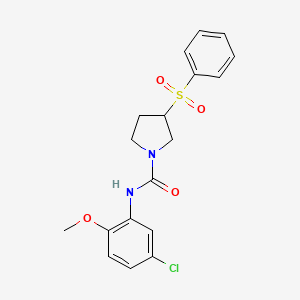

3-(benzenesulfonyl)-N-(5-chloro-2-methoxyphenyl)pyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

3-(benzenesulfonyl)-N-(5-chloro-2-methoxyphenyl)pyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O4S/c1-25-17-8-7-13(19)11-16(17)20-18(22)21-10-9-15(12-21)26(23,24)14-5-3-2-4-6-14/h2-8,11,15H,9-10,12H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRKQQIZEFAVKJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(5-chloro-2-methoxyphenyl)pyrrolidine-1-carboxamide typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Benzenesulfonyl Group: This step usually involves sulfonylation reactions using reagents like benzenesulfonyl chloride.

Attachment of the 5-chloro-2-methoxyphenyl Group: This can be done through amide bond formation using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as scalability. This might include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.

Common Reagents and Conditions

Oxidation: Reagents like KMnO₄ or CrO₃.

Reduction: Reagents such as LiAlH₄ or NaBH₄.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while substitution could introduce new functional groups at the chloro position.

Scientific Research Applications

3-(benzenesulfonyl)-N-(5-chloro-2-methoxyphenyl)pyrrolidine-1-carboxamide could have various applications in scientific research:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in studying enzyme inhibition or receptor binding.

Medicine: Exploration as a potential therapeutic agent for various diseases.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Key Observations :

- Substituent Diversity : The target compound’s benzenesulfonyl group distinguishes it from the trifluoroethyl group in the patent compound , likely altering electron-withdrawing effects and metabolic stability.

- Pharmacophore Elements : The 5-chloro-2-methoxyphenyl group is shared with KEV, suggesting a possible role in target recognition (e.g., kinase ATP-binding pockets).

Table 2: Hypothetical Property Comparisons Based on Structural Analogies

Key Findings :

- Electron-Withdrawing Groups : The benzenesulfonyl group in the target compound may enhance oxidative metabolism compared to the trifluoroethyl group in the patent compound, which is resistant to enzymatic degradation .

- Chloro-Methoxy Synergy : The 5-chloro-2-methoxyphenyl moiety, shared with KEV, could enhance hydrophobic interactions in target binding pockets, as seen in JAK inhibitors .

- Solid-State Stability : While the patent compound emphasizes crystalline forms for improved bioavailability , the target compound’s solid-state properties remain unstudied but could benefit from similar formulation strategies.

Biological Activity

3-(benzenesulfonyl)-N-(5-chloro-2-methoxyphenyl)pyrrolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, focusing on its anticancer and antimicrobial effects, structural characteristics, and mechanisms of action.

Chemical Structure and Properties

The compound has the following molecular formula and structural features:

- Molecular Formula: C21H18ClN3O4S

- Molecular Weight: 475.902 g/mol

- Structural Characteristics: The compound contains a pyrrolidine ring, a benzenesulfonyl group, and a chloro-methoxy substituted phenyl group, which contribute to its biological activity.

Biological Activity Overview

Research indicates that derivatives of pyrrolidine, including the compound , exhibit promising biological activities, particularly in anticancer and antimicrobial applications.

Anticancer Activity

- Mechanism of Action : The compound's anticancer properties are primarily attributed to its ability to induce apoptosis in cancer cells. Studies have shown that it can significantly inhibit the growth of various cancer cell lines, including A549 (lung cancer) and HL-60 (promyelocytic leukemia) cells.

-

In Vitro Studies :

- In a study evaluating the cytotoxic effects on A549 cells, the compound demonstrated a dose-dependent reduction in cell viability, comparable to standard chemotherapeutic agents like cisplatin .

- The IC50 values for the compound were found to be lower than those for many existing anticancer drugs, indicating higher potency.

- Case Study :

Antimicrobial Activity

- Target Pathogens : The compound has shown effectiveness against multidrug-resistant strains of Staphylococcus aureus, making it a candidate for further development in antimicrobial therapies.

- In Vitro Efficacy :

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Key Enzymes : The sulfonamide moiety may interact with enzymes involved in critical biochemical pathways, such as tyrosinase inhibition, which affects melanin biosynthesis and may have implications in skin-related therapies.

- Induction of Apoptosis : The compound's ability to activate apoptotic pathways through caspase activation has been documented, particularly in cancer cell lines .

Data Summary

| Activity Type | Target Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| Anticancer | A549 (Lung Cancer) | 100 | Significant reduction in viability |

| Antimicrobial | Staphylococcus aureus | Varies | Effective against multidrug-resistant strains |

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for 3-(benzenesulfonyl)-N-(5-chloro-2-methoxyphenyl)pyrrolidine-1-carboxamide, and what key reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including nucleophilic substitution, sulfonylation, and carboxamide formation. Key steps include coupling the pyrrolidine core with benzenesulfonyl and 5-chloro-2-methoxyphenyl groups. Reaction parameters such as solvent choice (e.g., dimethylformamide or dichloromethane), temperature (60–100°C), and catalysts (e.g., trifluoroacetic acid) are critical for optimizing yield and purity. Column chromatography is commonly used for purification .

Q. How can researchers characterize the structural features of this compound using spectroscopic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the pyrrolidine ring, benzenesulfonyl group, and carboxamide linkages. High-resolution mass spectrometry (HRMS) validates the molecular formula. Infrared (IR) spectroscopy identifies functional groups like sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹). X-ray crystallography may resolve stereochemistry if crystalline forms are obtained .

Q. What preliminary biological assays are recommended to screen for potential therapeutic activity?

- Methodological Answer : Enzyme inhibition assays (e.g., kinase or protease targets) and receptor-binding studies (e.g., GPCRs) are initial steps. Use in vitro models with dose-response curves (0.1–100 µM) to determine IC₅₀ values. Cell viability assays (e.g., MTT) assess cytotoxicity. Computational docking against protein databases (e.g., PDB) can prioritize targets .

Advanced Research Questions

Q. How can conflicting data in biological activity profiles be systematically addressed?

- Methodological Answer : Contradictions in efficacy (e.g., high in vitro vs. low in vivo activity) may stem from pharmacokinetic limitations. Perform ADME studies to evaluate bioavailability and metabolic stability. Use isotopic labeling (e.g., ¹⁴C) to track compound distribution. Cross-validate assays with orthogonal methods (e.g., SPR for binding affinity vs. functional cellular assays) .

Q. What computational strategies are effective in predicting and optimizing the compound’s interactions with biological targets?

- Methodological Answer : Combine quantum mechanical calculations (e.g., DFT for electronic properties) with molecular dynamics (MD) simulations to model binding modes. Machine learning (ML) models trained on SAR datasets can predict modifications to enhance selectivity. Free-energy perturbation (FEP) calculations refine binding energy estimates .

Q. How can reaction pathways be redesigned to improve scalability and sustainability?

- Methodological Answer : Replace hazardous solvents (e.g., dichloromethane) with greener alternatives (e.g., cyclopentyl methyl ether). Catalytic systems (e.g., palladium nanoparticles) may reduce stoichiometric reagent use. Flow chemistry setups enhance reproducibility and scalability for multi-step syntheses. Life-cycle analysis (LCA) identifies environmental hotspots .

Q. What strategies resolve stereochemical uncertainties in the pyrrolidine ring during synthesis?

- Methodological Answer : Chiral HPLC or SFC (supercritical fluid chromatography) separates enantiomers. Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) ensures stereocontrol. Circular dichroism (CD) spectroscopy confirms absolute configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.